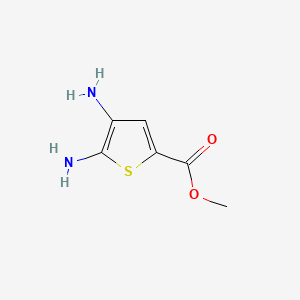
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) is a complex polymer known for its robust chemical stability and versatile applications. This compound is synthesized through the polymerization of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5). It is widely used in various industrial applications due to its excellent thermal stability, mechanical properties, and chemical resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the following steps:
Polymerization Reaction: The polymerization process begins with the reaction of 2-chloroethanol with phosphorus oxychloride (POCl3) to form an intermediate product.
Addition of Oxirane: Oxirane (ethylene oxide) is then added to the intermediate product under controlled conditions to initiate the polymerization process.
Incorporation of Phosphorus Oxide (P2O5): Phosphorus oxide (P2O5) is introduced to the reaction mixture to enhance the polymer’s stability and introduce phosphate groups into the polymer chain.
Industrial Production Methods: In industrial settings, the production of this polymer typically involves:
Batch Reactors: Large-scale batch reactors are used to control the reaction conditions precisely, ensuring consistent polymer quality.
Catalysts: Catalysts such as tertiary amines or metal salts are often employed to accelerate the polymerization process.
Temperature and Pressure Control: The reaction is carried out under specific temperature and pressure conditions to optimize the yield and properties of the polymer.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the phosphate groups, leading to the formation of phosphoric acid derivatives.
Substitution: The chlorine atoms in the polymer can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The polymer is susceptible to hydrolysis under acidic or basic conditions, resulting in the breakdown of the polymer chain.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Nucleophiles: Sodium hydroxide (NaOH) or ammonia (NH3) can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used to induce hydrolysis.
Major Products Formed:
Oxidation Products: Phosphoric acid derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: Breakdown products including 2-chloroethanol and phosphate ions.
科学的研究の応用
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry due to its high thermal stability.
Biology: Investigated for its potential use in drug delivery systems owing to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance.
作用機序
The compound exerts its effects through several mechanisms:
Flame Retardancy: The presence of phosphate groups enhances the polymer’s flame-retardant properties by promoting char formation and reducing flammability.
Antimicrobial Activity: The chlorine atoms in the polymer contribute to its antimicrobial properties by disrupting microbial cell membranes.
Chemical Resistance: The polymer’s robust chemical structure provides resistance to various chemicals, making it suitable for protective coatings.
類似化合物との比較
Ethanol, 2-chloro-, phosphate (31), polymer with ethylene oxide and phosphorus oxide (P2O5): Similar in structure but with different polymerization conditions and properties.
Ethanol, 2-chloro-, phosphate (31), polymer with propylene oxide and phosphorus oxide (P2O5): Differing in the type of oxirane used, leading to variations in mechanical properties.
Uniqueness:
Thermal Stability: The specific combination of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5) provides superior thermal stability compared to similar polymers.
Chemical Resistance: The polymer’s unique structure offers enhanced resistance to chemical degradation, making it ideal for harsh industrial environments.
This detailed overview provides a comprehensive understanding of Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5), covering its preparation, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
109640-81-5 |
|---|---|
分子式 |
C8H16Cl3O10P3 |
分子量 |
471.5 g/mol |
InChI |
InChI=1S/C6H12Cl3O4P.C2H4O.O5P2/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-2-3-1;1-6(2)5-7(3)4/h1-6H2;1-2H2; |
InChIキー |
ABGXDFDVHPVXQI-UHFFFAOYSA-N |
SMILES |
C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O |
正規SMILES |
C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O |
関連するCAS |
109640-81-5 |
同義語 |
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


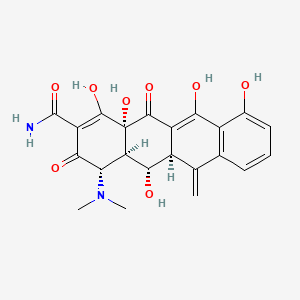
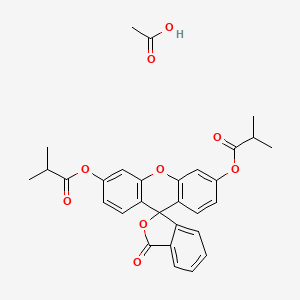
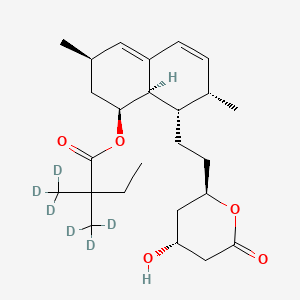
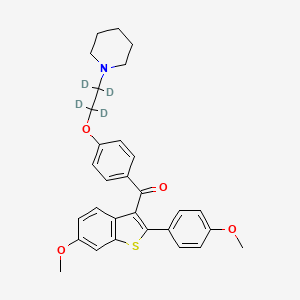
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
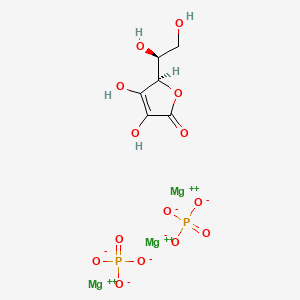
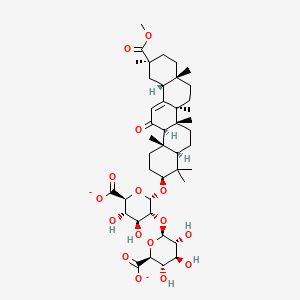
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
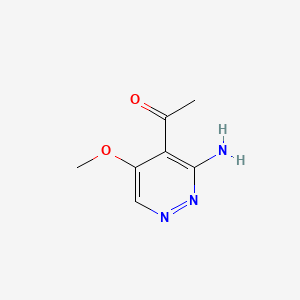
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)
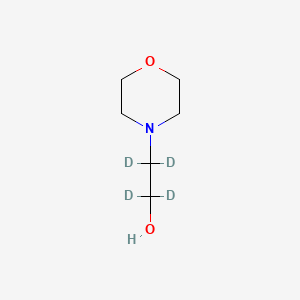
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
